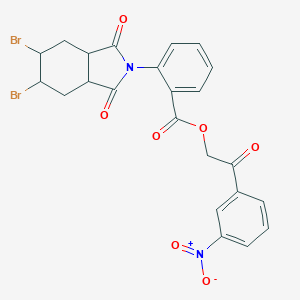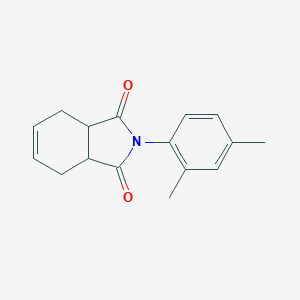
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoindole core substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenylamine with phthalic anhydride under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as toluene or xylene, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding isoindole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Isoindole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced isoindole derivatives with hydrogenated rings.
Substitution: Halogenated isoindole derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)-2H-benzotriazole: Another compound with a 2,4-dimethylphenyl group, known for its photostability and use in photophysics and photochemistry studies.
2-Phenyl-2H-benzotriazole: Similar in structure but with a phenyl group instead of a 2,4-dimethylphenyl group, used in similar applications.
Uniqueness
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its tetrahydroisoindole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H17NO2/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16(17)19/h3-4,7-9,12-13H,5-6H2,1-2H3 |
InChI Key |
RTZGRABKYWEHDK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3CC=CCC3C2=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3CC=CCC3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


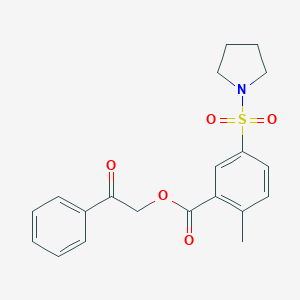

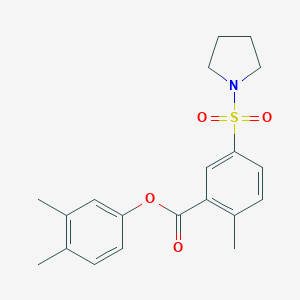
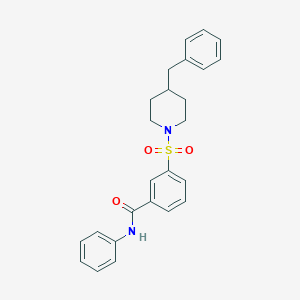
![3-[(4-bromophenyl)sulfonyl]-N-(2-thienylmethyl)benzenesulfonamide](/img/structure/B341823.png)
![1-({2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B341824.png)
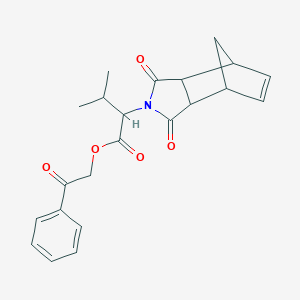
![Ethyl 2-{[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B341830.png)
![3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B341834.png)
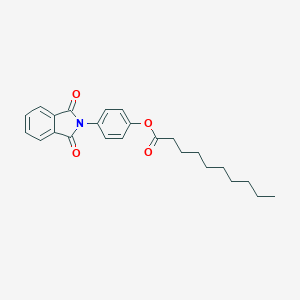
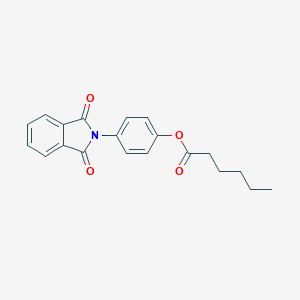
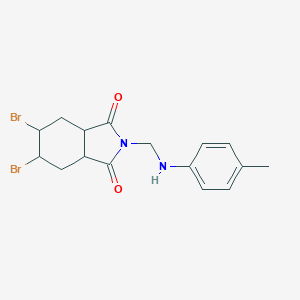
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylheptanamide](/img/structure/B341841.png)
